molecular formula C9H9ClO3 B144117 3,4-Dimethoxybenzoyl chloride CAS No. 3535-37-3

3,4-Dimethoxybenzoyl chloride

Cat. No.: B144117
CAS No.: 3535-37-3
M. Wt: 200.62 g/mol
InChI Key: VIOBGCWEHLRBEP-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C₉H₉ClO₃. It is a derivative of benzoyl chloride, where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its use in organic synthesis, particularly in the preparation of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dimethoxybenzoyl chloride typically involves the chlorination of 3,4-dimethoxybenzoic acid. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out in the presence of a solvent like tetrahydrofuran (THF) and a catalyst such as N,N-Dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product quality .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-dimethoxybenzoic acid.

    Reduction: It can be reduced to 3,4-dimethoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols, typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Amides and Esters: From nucleophilic substitution reactions.

    3,4-Dimethoxybenzoic Acid: From hydrolysis.

    3,4-Dimethoxybenzyl Alcohol: From reduction

Scientific Research Applications

3,4-Dimethoxybenzoyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the preparation of drugs with potential therapeutic effects, including anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Comparison with Similar Compounds

    3,5-Dimethoxybenzoyl Chloride: Similar structure but with methoxy groups at the 3 and 5 positions.

    4-Methoxybenzoyl Chloride: Contains a single methoxy group at the 4 position.

    3,4,5-Trimethoxybenzoyl Chloride: Contains three methoxy groups at the 3, 4, and 5 positions.

Uniqueness: 3,4-Dimethoxybenzoyl chloride is unique due to the specific positioning of its methoxy groups, which influences its reactivity and the types of products it forms. The 3 and 4 positions allow for specific resonance stabilization, making it distinct from other benzoyl chloride derivatives .

Properties

IUPAC Name

3,4-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOBGCWEHLRBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188840
Record name Veratroyl chloride
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3535-37-3
Record name 3,4-Dimethoxybenzoyl chloride
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Record name Veratroyl chloride
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Record name Veratroyl chloride
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Synthesis routes and methods I

Procedure details

In a 2-neck 100 ml-round bottom flask, 10.0 g (54.9 m mol) of veratric acid was dissolved in 50 ml of benzene, and after adding 2 to 3 drops of pyridine to the solution, 13 g (109 m mol) of thionyl chloride was dropped into the solution while stirring the solution at room temperature within 3 min. Then the content was heated to 70° to 80° C. on a water bath, and maintained at the temperature for 2 hours under a reflux condenser and agitation. Then, the solvent and excess thionyl chloride were evaporated off under a reduced pressure to obtain 11.0 g of veratroyl chloride as colourless powder in a yield of 100%.
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13 g
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100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

20 g (0.1 mole) of 3,4-dimethoxybenzoic acid are suspended in 170 ml of thionyl chloride and refluxed for 2 hours. The solution is concentrated under reduced pressure. The residual oil crystallizes immediately after the addition of petroleum ether. The crystals are spun and washed with petroleum ether.
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20 g
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170 mL
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Synthesis routes and methods IV

Procedure details

Veratric acid (3,4-dimethoxybenzoic acid) (25 g) was suspended in dry benzene (400 ml) and treated with a large excess of thionyl chloride. This mixture was refluxed for 5 hours. The benzene was removed in vacuo and the oily residue was washed 5 times with 150 ml portions of fresh dry benzene followed by distillation of the benzene to remove excess thionyl chloride. This yielded 26.5 g of the desired acid chloride as a light brown solid, m.p. 68°-69° C. (lit. value, 70° C.).
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25 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic application of 3,4-Dimethoxybenzoyl chloride in the provided research?

A1: this compound serves as a key reagent in the synthesis of various compounds, primarily acting as an acylating agent to introduce a 3,4-dimethoxybenzoyl group. For instance, it reacts with homophthalic acid to yield 3-(3′,4′-dimethoxyphenyl)isocoumarin, a precursor to 8-desoxythunberginol A [].

Q2: Can you elaborate on the reaction between this compound and 2-ethynylpyridine mentioned in the research?

A2: This reaction, detailed in one of the papers [], demonstrates the versatility of this compound beyond simple acylation. It acts as both an acylating agent and a polymerization initiator. The reaction proceeds without additional catalysts, directly producing the polyelectrolyte poly(N-3,4-dimethoxybenzoyl-2-ethynylpyridinium chloride). This highlights the compound's potential in polymer chemistry.

Q3: The research mentions spectroscopic characterization of compounds synthesized using this compound. Can you provide details on the spectroscopic data?

A3: Multiple spectroscopic techniques were employed to confirm the structures of the synthesized compounds. These include:

  • NMR Spectroscopy (1H and 13C): This technique provides information about the hydrogen and carbon environments within the molecule, confirming the expected connectivity and structure [].
  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups present in the synthesized compounds by analyzing their characteristic vibrational frequencies [].
  • UV-Vis Absorption Spectroscopy: This technique reveals information about the electronic transitions within the molecules, offering insights into their light absorption properties and band gaps [].
  • Photoluminescence Spectroscopy: By studying the emitted light after excitation, this technique provides information on the excited states and emission properties of the synthesized compounds, crucial for applications in areas like materials science [].

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